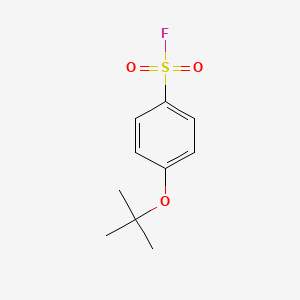
4-(Tert-butoxy)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxy)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. The tert-butoxy group (-OC(CH3)3) is a bulky substituent that can influence the reactivity and properties of the compound. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(tert-butoxy)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and provides a straightforward route to the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of sulfonyl fluorides with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack.
Oxidation and Reduction: While the sulfonyl fluoride group is relatively stable, the aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed under controlled conditions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Various oxidized or reduced derivatives of the aromatic ring.
Coupling Reactions: Biaryl compounds and other coupled products.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxy)benzene-1-sulfonyl fluoride involves its electrophilic sulfonyl fluoride group reacting with nucleophilic sites in target molecules. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the fluoride ion. The resulting covalent bond formation can lead to the inactivation of enzymes or modification of proteins, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)benzenesulfonyl fluoride: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Methoxybenzenesulfonyl fluoride: Contains a methoxy group (-OCH3) instead of a tert-butoxy group.
4-Nitrobenzenesulfonyl fluoride: Contains a nitro group (-NO2) instead of a tert-butoxy group.
Uniqueness
4-(Tert-butoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a role in the reaction mechanism or where selective reactivity is desired .
Propiedades
Fórmula molecular |
C10H13FO3S |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13FO3S/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
Clave InChI |
DVRSSJHLRSSVLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


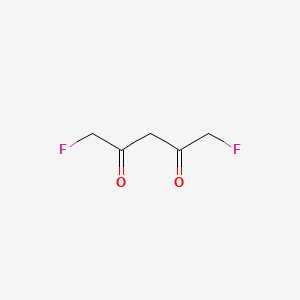
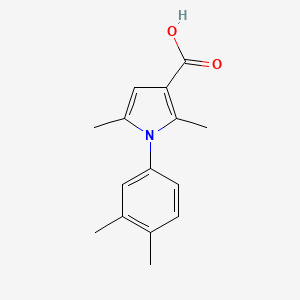
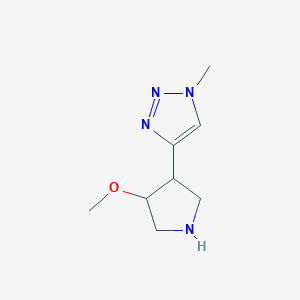
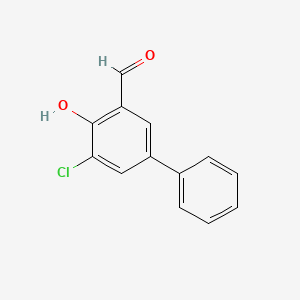
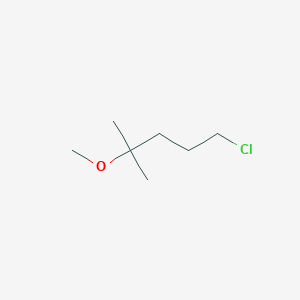
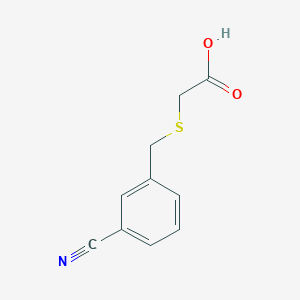
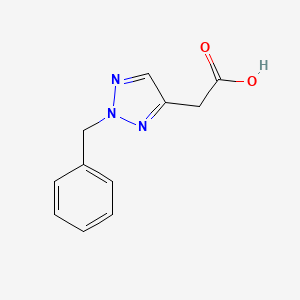
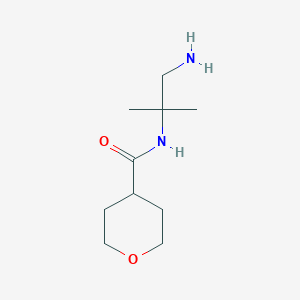
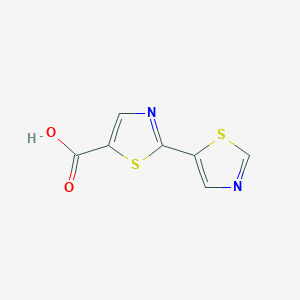
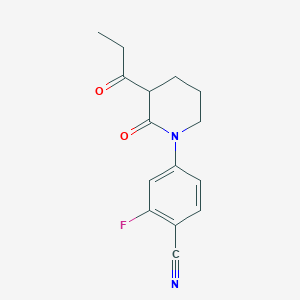
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
